SB-258585

Description

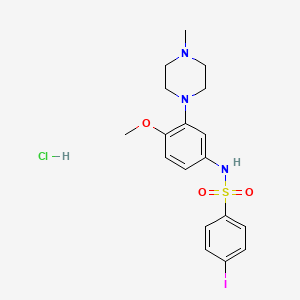

is a high affinity ligand at 5-HT(6) receptors; structure in first source

Properties

CAS No. |

209480-63-7 |

|---|---|

Molecular Formula |

C18H22IN3O3S |

Molecular Weight |

487.4 g/mol |

IUPAC Name |

4-iodo-N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide |

InChI |

InChI=1S/C18H22IN3O3S/c1-21-9-11-22(12-10-21)17-13-15(5-8-18(17)25-2)20-26(23,24)16-6-3-14(19)4-7-16/h3-8,13,20H,9-12H2,1-2H3 |

InChI Key |

BDHMSYNBSBZCAF-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)I)OC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

SB258585; SB 258585; SB-258585; SB258585 HCl; SB258585 Hydrochloride. |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of SB-258585

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-258585 is a potent and selective antagonist of the serotonin (B10506) 6 (5-HT6) receptor, a G-protein coupled receptor predominantly expressed in the central nervous system.[1] Its mechanism of action is centered on its high-affinity binding to the 5-HT6 receptor, thereby blocking the downstream signaling cascades initiated by the endogenous ligand, serotonin. This antagonism has been shown to modulate various neurotransmitter systems and has demonstrated pro-cognitive, anxiolytic, and antidepressant-like effects in preclinical studies, making it a valuable tool for neuroscience research and a potential therapeutic agent for cognitive disorders. This guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its interaction with the 5-HT6 receptor, its impact on intracellular signaling pathways, and the experimental methodologies used to elucidate these actions.

Core Mechanism of Action: 5-HT6 Receptor Antagonism

The primary mechanism of action of this compound is its function as a competitive antagonist at the 5-HT6 receptor. It exhibits high affinity and selectivity for this receptor subtype.

Binding Affinity and Selectivity

This compound binds to the 5-HT6 receptor with a high affinity, as demonstrated by its low nanomolar inhibition constant (Ki).[1] Radioligand binding assays are crucial for determining these parameters.

Table 1: Binding Affinity of this compound for the 5-HT6 Receptor

| Parameter | Value | Species | Reference |

| Ki | 8.9 nM | Human | [1] |

| pKi | 8.6 | Human | [2] |

This compound displays significant selectivity for the 5-HT6 receptor over other serotonin receptor subtypes and other neurotransmitter receptors, a critical attribute for a targeted therapeutic agent.

Table 2: Selectivity Profile of this compound

| Receptor Subtype | Fold Selectivity over 5-HT6 | Reference |

| Other 5-HT Receptors | > 160-fold | [2] |

Downstream Signaling Pathways

The 5-HT6 receptor is canonically coupled to the Gs alpha subunit of heterotrimeric G proteins, which activates adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP). By blocking this receptor, this compound inhibits this signaling cascade. Furthermore, evidence suggests the involvement of other signaling pathways, including the mTOR and ERK1/2 pathways.

Adenylyl Cyclase/cAMP Pathway

The antagonism of the 5-HT6 receptor by this compound leads to a reduction in serotonin-induced cAMP accumulation. This is a key functional consequence of its mechanism of action.

mTOR and ERK1/2 Signaling Pathways

Recent studies suggest that 5-HT6 receptor signaling can also modulate the mammalian target of rapamycin (B549165) (mTOR) and extracellular signal-regulated kinase 1/2 (ERK1/2) pathways. The antagonist action of this compound can influence these pathways, which are critical for neuronal plasticity and cognitive function. For instance, 5-HT-induced phosphorylation of mTOR and its substrates can be prevented by this compound.

It is important to note that some studies suggest this compound may also exert effects independent of the 5-HT6 receptor.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay

This assay is used to determine the affinity (Ki) and selectivity of this compound for the 5-HT6 receptor.

Materials:

-

[125I]-SB-258585 (radioligand)

-

Cell membranes expressing the 5-HT6 receptor (e.g., from HEK293 cells)

-

This compound (unlabeled competitor)

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4)

-

Non-specific binding control (e.g., high concentration of a non-iodinated 5-HT6 antagonist like methiothepin)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of unlabeled this compound.

-

In a 96-well plate, add the cell membranes, [125I]-SB-258585 (at a concentration close to its Kd), and either buffer (for total binding), non-specific binding control, or a dilution of this compound.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression to determine the IC50 value of this compound, which can then be converted to a Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of this compound to antagonize serotonin-induced cAMP production.

Materials:

-

Cells stably expressing the human 5-HT6 receptor (e.g., HEK293 or CHO cells)

-

Serotonin (5-HT) (agonist)

-

This compound

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)

-

Cell lysis buffer

Procedure:

-

Plate the 5-HT6 receptor-expressing cells in a 96-well plate and allow them to adhere.

-

Pre-incubate the cells with varying concentrations of this compound or vehicle control for a defined period.

-

Stimulate the cells with a fixed concentration of serotonin (typically the EC80 concentration) in the presence of a PDE inhibitor.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lyse the cells to release intracellular cAMP.

-

Measure the cAMP concentration in the cell lysates using a suitable cAMP assay kit according to the manufacturer's instructions.

-

Plot the cAMP concentration against the concentration of this compound to determine its IC50 value for the inhibition of serotonin-induced cAMP production.

In Vivo Cognitive Enhancement Studies (e.g., Morris Water Maze)

These studies assess the pro-cognitive effects of this compound in animal models. The Morris water maze is a classic test of spatial learning and memory.

Materials:

-

Rodents (e.g., rats or mice)

-

Circular water tank (water maze)

-

Escape platform

-

Video tracking system and software

-

This compound

-

Vehicle control

Procedure:

-

Acquisition Phase:

-

Administer this compound or vehicle to the animals at a specified time before the training trials.

-

Place the animal in the water maze at one of several predetermined start locations.

-

Allow the animal to swim and find the hidden escape platform.

-

Record the time taken to find the platform (escape latency) and the path taken using the video tracking system.

-

Conduct multiple trials per day for several consecutive days.

-

-

Probe Trial:

-

After the acquisition phase, remove the escape platform from the maze.

-

Place the animal in the maze and allow it to swim for a fixed duration (e.g., 60 seconds).

-

Measure the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.

-

-

Data Analysis:

-

Compare the escape latencies during the acquisition phase between the this compound-treated and vehicle-treated groups.

-

Compare the time spent in the target quadrant and platform crossings during the probe trial between the two groups. An improvement in these parameters in the this compound group indicates enhanced spatial memory.

-

Conclusion

This compound exerts its primary effect as a potent and selective antagonist of the 5-HT6 receptor. This antagonism leads to the inhibition of the canonical adenylyl cyclase/cAMP signaling pathway and modulates other important intracellular cascades, such as the mTOR and ERK1/2 pathways. These molecular actions translate into observable pro-cognitive and other behavioral effects in preclinical models. The detailed experimental protocols provided in this guide serve as a foundation for the continued investigation of this compound and other 5-HT6 receptor modulators, furthering our understanding of their therapeutic potential in treating cognitive dysfunction and other neuropsychiatric disorders.

References

SB-258585: A Technical Guide to a Potent and Selective 5-HT₆ Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of SB-258585, a potent and selective antagonist of the 5-hydroxytryptamine-6 (5-HT₆) receptor. The 5-HT₆ receptor, localized almost exclusively in the central nervous system (CNS), is a key therapeutic target for cognitive and behavioral disorders.[1][2] this compound serves as a critical research tool for elucidating the receptor's function and as a benchmark compound in the development of novel therapeutics for conditions like Alzheimer's disease and schizophrenia.[1][3][4]

Pharmacological Profile

This compound (4-Iodo-N-[4-methoxy-3-(4-methyl-piperazin-1-yl)-phenyl]-benzenesulfonamide) is distinguished by its high affinity and selectivity for the 5-HT₆ receptor.[5]

Binding Affinity and Selectivity

Radioligand binding assays demonstrate that this compound binds to the 5-HT₆ receptor with high affinity, exhibiting a pKi of approximately 8.53-8.6.[6] Its selectivity is a key feature, showing over 100-fold greater affinity for the 5-HT₆ receptor compared to a wide range of other serotonin (B10506) receptor subtypes and other neurotransmitter receptors.[5] This high selectivity minimizes off-target effects, making it an ideal tool for specific pharmacological investigations.

Table 1: Binding Affinity Profile of this compound

| Receptor | pKi | Reference |

|---|---|---|

| 5-HT₆ | 8.53 | [5] |

| 5-HT₁D | 6.39 | [5] |

| 5-HT₁B | 6.35 | [5] |

| 5-HT₁A | 6.19 | [5] |

| Dopamine D₃ | 6.12 |[5] |

Saturation binding experiments using the radiolabeled form, [¹²⁵I]-SB-258585, have been used to determine its dissociation constant (KD) in various tissues, further confirming its high affinity.

Table 2: Dissociation Constant (pKD) of [¹²⁵I]-SB-258585

| Receptor/Tissue Source | pKD (± SEM) | Reference |

|---|---|---|

| Human Recombinant 5-HT₆ | 9.09 (± 0.02) | [5] |

| Human Caudate Putamen | 8.90 (± 0.02) | [5] |

| Pig Striatum | 8.60 (± 0.10) | [5] |

| Rat Striatum | 8.56 (± 0.07) |[5] |

Functional Antagonism

This compound acts as a competitive antagonist at the 5-HT₆ receptor. In functional assays, it effectively blocks the increase in cyclic AMP (cAMP) production stimulated by 5-HT.[7] This antagonistic activity is crucial to its mechanism of action in modulating downstream signaling pathways.

Mechanism of Action: 5-HT₆ Receptor Signaling

The 5-HT₆ receptor is a G-protein coupled receptor (GPCR) primarily linked to the Gαs protein.[8][9][10] Antagonism by this compound blocks the initiation of this and other signaling cascades.

The canonical signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of Protein Kinase A (PKA).[8][11] However, research has revealed that 5-HT₆ receptor signaling is more complex, involving alternative pathways that can be modulated by antagonists. These include interactions with Fyn tyrosine kinase to activate the ERK1/2 pathway, and engagement of mTOR and Cdk5 signaling, which are implicated in neuronal differentiation and migration.[9][10][11][12]

Key Experimental Protocols

Standardized in vitro assays are essential for characterizing the affinity and functional activity of compounds like this compound.

Radioligand Binding Assay Protocol

This assay quantifies the affinity (Ki) of a test compound by measuring its ability to displace a specific radioligand from the receptor.

References

- 1. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-HT6 receptor antagonists as potential therapeutics for cognitive impairment. | Semantic Scholar [semanticscholar.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Effects of 5-HT6 antagonists, Ro-4368554 and this compound, in tests used for the detection of cognitive enhancement and antipsychotic-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of [125I]-SB-258585 binding to human recombinant and native 5-HT6 receptors in rat, pig and human brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Pharmacological profile of SB-357134: a potent, selective, brain penetrant, and orally active 5-HT(6) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Impact of 5-HT6 Receptor Subcellular Localization on Its Signaling and Its Pathophysiological Roles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The 5-HT6 receptor interactome: New insight in receptor signaling and its impact on brain physiology and pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

The Pharmacological Profile of SB-258585: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-258585 is a potent and selective antagonist of the serotonin (B10506) 6 (5-HT6) receptor, a G-protein coupled receptor primarily expressed in the central nervous system.[1] Its high affinity and selectivity have made it an invaluable tool for elucidating the physiological roles of the 5-HT6 receptor and for investigating its therapeutic potential in various neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its binding characteristics, in vitro and in vivo effects, and the underlying signaling pathways. Detailed experimental protocols are provided to facilitate further research and drug development efforts.

Core Pharmacological Data

The following tables summarize the key quantitative data describing the pharmacological properties of this compound.

Table 1: Receptor Binding Affinity of this compound

| Receptor | Species | Radioligand | Assay Type | pKi (mean ± SEM) | Ki (nM) | Reference |

| 5-HT6 | Human | [¹²⁵I]-SB-258585 | Radioligand Binding | 8.53 | 2.95 | [2] |

| 5-HT6 | Human | [³H]-LSD | Radioligand Binding | - | 8.9 | [1] |

| 5-HT1A | Human | - | Radioligand Binding | 6.19 | 645.7 | [2] |

| 5-HT1B | Human | - | Radioligand Binding | 6.35 | 446.7 | [2] |

| 5-HT1D | Human | - | Radioligand Binding | 6.39 | 407.4 | [2] |

| 5-HT1F | Human | - | Radioligand Binding | 6.20 | 631.0 | [2] |

| Dopamine D3 | Human | - | Radioligand Binding | 6.12 | 758.6 | [2] |

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Table 2: In Vitro Functional Activity of this compound

| Assay | Cell Line | Agonist | Parameter Measured | Potency (pA₂) | Functional Effect | Reference |

| Adenylyl Cyclase | HeLa cells expressing human 5-HT6 receptors | Serotonin (5-HT) | cAMP accumulation | 7.63 | Antagonist | [3] |

Note: pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Table 3: In Vivo Effects of this compound

| Animal Model | Species | Dosing | Behavioral/Physiological Effect | Reference |

| Novel Object Recognition | Rat | 3-30 mg/kg, i.p. | Cognitive enhancement | [4][5] |

| Morris Water Maze (scopolamine-induced deficit) | Rat | 3-30 mg/kg, i.p. | Reversal of cognitive deficit | [4][5] |

| Conflict Drinking Test | Rat | 1 µg, intrahippocampal | Anxiolytic-like effect | [6] |

| Forced Swim Test | Rat | 3 µg, intrahippocampal | Antidepressant-like effect | [6] |

| Food Motivation Task | Macaque | - | Reduction in food motivation | [7] |

Signaling Pathways Modulated by this compound

This compound, as a 5-HT6 receptor antagonist, blocks the downstream signaling cascades initiated by the activation of this receptor. The 5-HT6 receptor is primarily coupled to the Gs alpha subunit of G proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein). Additionally, the 5-HT6 receptor can modulate the activity of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.

Caption: 5-HT6 Receptor Signaling Pathway Antagonized by this compound.

Experimental Protocols

Radioligand Binding Assay for this compound

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the 5-HT6 receptor using [¹²⁵I]-SB-258585.

Caption: Experimental Workflow for Radioligand Binding Assay.

Materials:

-

Cell membranes expressing the human 5-HT6 receptor.

-

[¹²⁵I]-SB-258585 (specific activity ~2000 Ci/mmol).

-

Test compounds.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (GF/B).

-

Scintillation fluid.

-

Gamma counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the 5-HT6 receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

-

Assay Setup: In a 96-well plate, add in the following order:

-

50 µL of assay buffer.

-

50 µL of test compound at various concentrations (or vehicle for total binding, and a saturating concentration of a non-labeled ligand like methiothepin (B1206844) for non-specific binding).

-

50 µL of [¹²⁵I]-SB-258585 (final concentration ~0.1 nM).

-

50 µL of membrane suspension (final concentration ~10-20 µg protein/well).

-

-

Incubation: Incubate the plate at 37°C for 60 minutes.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

-

Washing: Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Counting: Place the filters in vials with scintillation fluid and count the radioactivity using a gamma counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Cognitive Enhancement: Novel Object Recognition Test

This protocol outlines the novel object recognition test in rats to assess the cognitive-enhancing effects of this compound.

Caption: Experimental Workflow for the Novel Object Recognition Test.

Materials:

-

Open field arena (e.g., 50 cm x 50 cm x 40 cm).

-

Two sets of identical objects and one set of novel objects (made of non-porous material, heavy enough not to be displaced by the rats).

-

Video recording and analysis software.

-

This compound.

-

Vehicle solution.

Procedure:

-

Habituation: For 2-3 consecutive days, allow each rat to explore the empty open field arena for 5-10 minutes.

-

Drug Administration: On the test day, administer this compound (e.g., 3-30 mg/kg, intraperitoneally) or vehicle 30-60 minutes before the training phase.

-

Training Phase (T1): Place two identical objects in the arena. Place the rat in the arena, facing away from the objects, and allow it to explore for 5 minutes.

-

Retention Interval: Return the rat to its home cage for a defined period (e.g., 1 hour).

-

Test Phase (T2): Replace one of the familiar objects with a novel object. Place the rat back in the arena and record its exploratory behavior for 5 minutes.

-

Data Analysis: A blinded observer should score the time the rat spends actively exploring each object (sniffing or touching with the nose). Calculate the Discrimination Index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

Conclusion

This compound is a highly selective and potent 5-HT6 receptor antagonist that has proven to be an essential research tool. Its ability to modulate cognitive function and its anxiolytic- and antidepressant-like properties in preclinical models highlight the therapeutic potential of targeting the 5-HT6 receptor. The detailed pharmacological data and experimental protocols provided in this guide are intended to support further investigation into the roles of the 5-HT6 receptor and the development of novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Structural insights into constitutive activity of 5-HT6 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mmpc.org [mmpc.org]

The Discovery and Development of SB-258585: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-258585 is a potent and selective antagonist of the serotonin (B10506) 5-HT6 receptor, a G-protein coupled receptor predominantly expressed in the central nervous system.[1] Its discovery by SmithKline Beecham spurred significant research into the therapeutic potential of 5-HT6 receptor modulation for a range of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the discovery, development, and preclinical characterization of this compound, with a focus on its pharmacological properties, mechanism of action, and effects in various in vivo models. The information is presented to be a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction: The 5-HT6 Receptor as a Therapeutic Target

The 5-HT6 receptor, a member of the serotonin receptor family, is primarily located in brain regions associated with cognition, learning, and memory, including the hippocampus, striatum, and cortex. Its exclusive coupling to the Gs alpha subunit and subsequent activation of the adenylyl cyclase-cAMP signaling cascade has made it an attractive target for therapeutic intervention in cognitive disorders. Antagonism of the 5-HT6 receptor has been hypothesized to enhance cholinergic and glutamatergic neurotransmission, pathways crucial for cognitive function. This has led to the investigation of 5-HT6 receptor antagonists for conditions such as Alzheimer's disease, schizophrenia, and anxiety.

Discovery and Chemical Profile of this compound

This compound, with the IUPAC name 4-Iodo-N-[4-methoxy-3-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide, was developed by SmithKline Beecham as part of a research program focused on selective 5-HT6 receptor ligands.[1] It is an analog of another potent 5-HT6 antagonist, SB-271046. While the specific details of the initial discovery and lead optimization of this compound are not extensively documented in publicly available literature, its development was a key step in elucidating the therapeutic potential of this class of compounds.

Chemical Structure:

Caption: Chemical structure of this compound.

Pharmacological Profile

Binding Affinity and Selectivity

This compound is characterized as a potent and selective 5-HT6 receptor antagonist. Radioligand binding assays have been instrumental in determining its affinity for the 5-HT6 receptor and its selectivity over other receptor subtypes.

| Receptor Subtype | Binding Affinity (Ki) | Reference |

| 5-HT6 | 8.9 nM | [1] |

Functional Antagonism

In functional assays, this compound acts as a competitive antagonist, inhibiting the signaling cascade initiated by 5-HT6 receptor activation. This has been demonstrated through the measurement of downstream second messengers, such as cyclic AMP (cAMP).

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound is the blockade of the 5-HT6 receptor. This receptor is constitutively active and its activation by serotonin leads to the stimulation of adenylyl cyclase via a Gs protein, resulting in an increase in intracellular cAMP levels. By antagonizing this receptor, this compound is believed to modulate the activity of various neurotransmitter systems.

Caption: Simplified signaling pathway of the 5-HT6 receptor and the antagonistic action of this compound.

Preclinical Efficacy

This compound has been evaluated in a variety of animal models to assess its potential therapeutic effects. These studies have primarily focused on its impact on cognition, anxiety, and depression.

Cognitive Enhancement

| Animal Model | Effect of this compound | Effective Dose (i.p.) | Reference |

| Novel Object Recognition | Cognition-enhancing effects | 3-30 mg/kg | |

| Morris Water Maze | Prevention of scopolamine-induced deficits | 3-30 mg/kg |

Anxiolytic and Antidepressant-like Effects

| Animal Model | Effect of this compound | Effective Dose (intrahippocampal) | Reference |

| Conflict Drinking Test | Anxiolytic-like effect | 1 µg | [2] |

| Forced Swim Test | Antidepressant-like effect | 3 µg | [2] |

Pharmacokinetics

Detailed pharmacokinetic data for this compound, including parameters such as Cmax, Tmax, half-life, and oral bioavailability, are not extensively available in the public domain. Such information is often proprietary to the developing pharmaceutical company. However, it is known to be an orally active compound.[1]

Experimental Protocols

Chemical Synthesis of this compound

A detailed, step-by-step synthesis protocol for 4-Iodo-N-[4-methoxy-3-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide is not publicly available. The synthesis would likely involve the coupling of a substituted aniline (B41778) with a sulfonyl chloride, a common method for the formation of sulfonamides.

Caption: General synthetic workflow for this compound.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the 5-HT6 receptor.

Materials:

-

Cell membranes expressing the human 5-HT6 receptor.

-

Radioligand (e.g., [3H]-LSD or a specific 5-HT6 radioligand).

-

This compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4).

-

Non-specific binding control (e.g., high concentration of a non-labeled 5-HT6 ligand).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, combine the cell membranes, radioligand, and either buffer, this compound, or the non-specific binding control.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

In Vivo Behavioral Assays

Objective: To assess the effect of this compound on recognition memory in rodents.

Apparatus: An open-field arena. A set of identical objects and a distinct novel object.

Procedure:

-

Habituation: Allow the animal to explore the empty arena for a set period on consecutive days.

-

Familiarization Phase: Place two identical objects in the arena and allow the animal to explore them for a defined time.

-

Inter-trial Interval: Return the animal to its home cage for a specific duration.

-

Test Phase: Replace one of the familiar objects with a novel object and return the animal to the arena.

-

Record the time the animal spends exploring each object.

-

A preference for the novel object is indicative of intact recognition memory. The effect of this compound, administered prior to the familiarization phase, can be assessed by comparing the exploration times between treated and vehicle control groups.

Objective: To evaluate the effect of this compound on spatial learning and memory.

Apparatus: A large circular pool filled with opaque water. A hidden escape platform submerged just below the water surface. Visual cues are placed around the room.

Procedure:

-

Acquisition Phase: The animal is placed in the pool from different starting locations and must find the hidden platform. The latency to find the platform is recorded over several trials and days.

-

Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim for a set time. The time spent in the quadrant where the platform was previously located is measured as an indicator of spatial memory.

-

To test the effect of this compound on scopolamine-induced amnesia, scopolamine (B1681570) is administered to induce a cognitive deficit, and the ability of this compound to reverse this deficit is measured.

Conclusion and Future Directions

This compound has been a valuable pharmacological tool for investigating the role of the 5-HT6 receptor in the central nervous system. Preclinical studies have demonstrated its potential as a cognitive enhancer and as an anxiolytic and antidepressant agent. While clinical development of this compound itself has not progressed, the research it has facilitated has been instrumental in the continued development of other 5-HT6 receptor antagonists for various neurological and psychiatric disorders. Future research may focus on further elucidating the complex downstream signaling pathways modulated by 5-HT6 receptor antagonism and on identifying patient populations that may benefit most from this therapeutic approach. The development of novel 5-HT6 receptor ligands with improved pharmacokinetic and pharmacodynamic profiles remains an active area of research in medicinal chemistry.

References

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the In-Vitro Characterization of SB-258585

Introduction

This compound, with the IUPAC name 4-Iodo-N-[4-methoxy-3-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide, is a potent and selective antagonist of the serotonin (B10506) 6 (5-HT6) receptor.[1][2] This receptor subtype is predominantly expressed in the central nervous system, particularly in regions associated with cognition and memory, such as the hippocampus, striatum, and cortex. Its exclusive localization within the brain has made the 5-HT6 receptor a compelling target for the development of novel therapeutics for cognitive disorders like Alzheimer's disease and schizophrenia.[1] This technical guide provides a comprehensive overview of the in-vitro pharmacological characterization of this compound, including its binding affinity, functional antagonism, and the experimental protocols used for its evaluation.

Data Presentation

Table 1: Receptor Binding Affinity of this compound

The binding affinity of this compound for the human 5-HT6 receptor and its selectivity against other receptor subtypes are crucial parameters in its pharmacological profile. The inhibition constant (Ki) and its logarithmic transformation (pKi) are standard measures of binding affinity, where a lower Ki and a higher pKi indicate greater affinity.

| Receptor | Radioligand | Tissue/Cell Source | pKi | Ki (nM) | Selectivity (fold) vs. 5-HT6 |

| 5-HT6 | [¹²⁵I]-SB-258585 | Human Recombinant (HeLa cells) | 8.53 | 8.9 | - |

| 5-HT1A | [³H]-8-OH-DPAT | Human Cortex | <6.0 | >1000 | >112 |

| 5-HT1B | [¹²⁵I]-GTI | Human Striatum | <6.0 | >1000 | >112 |

| 5-HT1D | [³H]-GR125743 | Human Striatum | <6.0 | >1000 | >112 |

| 5-HT2A | [³H]-Ketanserin | Human Cortex | <6.0 | >1000 | >112 |

| 5-HT2C | [³H]-Mesulergine | Human Choroid Plexus | <6.0 | >1000 | >112 |

| D2 | [³H]-Spiperone | Human Striatum | <6.0 | >1000 | >112 |

| D3 | [³H]-Spiperone | Human Striatum | <6.0 | >1000 | >112 |

| α1-adrenergic | [³H]-Prazosin | Human Cortex | <6.0 | >1000 | >112 |

| H1 | [³H]-Pyrilamine | Human Cortex | <6.0 | >1000 | >112 |

Data compiled from multiple sources. The selectivity fold is calculated as the ratio of the Ki value for the other receptor to the Ki value for the 5-HT6 receptor.

Table 2: Functional Antagonist Activity of this compound

The antagonist properties of this compound are typically assessed by its ability to inhibit the functional response induced by a 5-HT6 receptor agonist, such as serotonin (5-HT). The 5-HT6 receptor is positively coupled to adenylyl cyclase through a Gs protein, and its activation leads to an increase in intracellular cyclic AMP (cAMP).

| Assay Type | Agonist | Cell Line | Measured Parameter | pA2 / pKb |

| Adenylyl Cyclase Activation | 5-HT | HEK293 cells expressing human 5-HT6 | cAMP accumulation | ~7.9 |

The pA2 or pKb value is a measure of the potency of an antagonist. A higher value indicates greater potency.

Experimental Protocols

Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the 5-HT6 receptor.

Materials:

-

Membrane Preparation: Membranes from HeLa cells stably expressing the human recombinant 5-HT6 receptor.

-

Radioligand: [¹²⁵I]-SB-258585 (a radiolabeled form of the antagonist itself).

-

Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT6 antagonist (e.g., 10 µM SB-271046).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Test Compound: this compound at various concentrations.

-

Filtration Apparatus: 96-well cell harvester and glass fiber filters (e.g., GF/B or GF/C).

-

Scintillation Counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Homogenize the HeLa cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a standard method like the Bradford assay.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: 25 µL of assay buffer, 25 µL of [¹²⁵I]-SB-258585, and 50 µL of membrane suspension.

-

Non-specific Binding: 25 µL of non-specific binding control, 25 µL of [¹²⁵I]-SB-258585, and 50 µL of membrane suspension.

-

Competition Binding: 25 µL of this compound at various concentrations, 25 µL of [¹²⁵I]-SB-258585, and 50 µL of membrane suspension.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Adenylyl Cyclase Activation

This protocol outlines a functional assay to measure the antagonist effect of this compound on 5-HT-induced cAMP accumulation.

Materials:

-

Cell Line: HEK293 cells stably expressing the human 5-HT6 receptor.

-

Agonist: Serotonin (5-HT).

-

Antagonist: this compound.

-

Assay Medium: Serum-free cell culture medium.

-

Lysis Buffer and reagents for a cAMP detection assay (e.g., HTRF, ELISA, or AlphaScreen).

-

Phosphodiesterase Inhibitor: (e.g., IBMX) to prevent cAMP degradation.

Procedure:

-

Cell Seeding: Seed the HEK293-5-HT6 cells in a 96-well plate and grow to near confluency.

-

Pre-incubation with Antagonist: Replace the culture medium with serum-free medium containing various concentrations of this compound and a phosphodiesterase inhibitor. Incubate for a predetermined time (e.g., 30 minutes) at 37°C.

-

Agonist Stimulation: Add 5-HT at a concentration that elicits a submaximal response (e.g., EC80) to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Cell Lysis: Aspirate the medium and lyse the cells according to the protocol of the chosen cAMP detection kit.

-

cAMP Measurement: Measure the intracellular cAMP levels using the selected detection method.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. The resulting inhibition curve can be used to determine the IC50 of this compound. The Schild analysis can be performed to determine the pA2 value, which provides a measure of the antagonist's potency.

Mandatory Visualization

Caption: Canonical signaling pathway of the 5-HT6 receptor.

Caption: Workflow for in-vitro characterization of a 5-HT6 receptor antagonist.

References

SB-258585: A Technical Guide to its Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the binding affinity and selectivity of SB-258585, a potent and selective 5-HT6 receptor antagonist. The information is curated for professionals in neuroscience research and drug development, offering detailed data, experimental methodologies, and visual representations of key biological pathways.

Core Concepts: Binding Affinity and Selectivity

This compound is a well-characterized pharmacological tool and a potential therapeutic agent, primarily recognized for its high affinity and selectivity for the serotonin (B10506) 6 (5-HT6) receptor. As an antagonist, it binds to the receptor and blocks the action of the endogenous ligand, serotonin. The compound's utility in research and its therapeutic potential are largely defined by these two key properties:

-

Binding Affinity: This refers to the strength of the interaction between this compound and the 5-HT6 receptor. It is typically quantified by the inhibition constant (Ki) or its logarithmic transformation (pKi). A lower Ki or a higher pKi value indicates a stronger binding affinity.

-

Selectivity: This describes the compound's ability to bind to the intended target (the 5-HT6 receptor) with significantly higher affinity than to other receptors. High selectivity is crucial for minimizing off-target effects and ensuring that the observed biological responses are due to the modulation of the intended receptor.

Quantitative Analysis of Binding Affinity and Selectivity

The following tables summarize the binding affinity of this compound for the human 5-HT6 receptor and its selectivity against a panel of other neurotransmitter receptors.

Table 1: Binding Affinity of this compound for the Human 5-HT6 Receptor

| Parameter | Value | Reference |

| pKi | 8.53 | [1] |

| Ki (nM) | 2.95 | Calculated |

Table 2: Selectivity Profile of this compound

This compound demonstrates over 100-fold selectivity for the 5-HT6 receptor over a wide range of other receptors. The following table presents the pKi values for a selection of these receptors.

| Receptor | pKi | Fold Selectivity vs. 5-HT6 | Reference |

| 5-HT Receptors | |||

| 5-HT1A | 6.19 | ~219 | [1] |

| 5-HT1B | 6.35 | ~151 | [1] |

| 5-HT1D | 6.39 | ~138 | [1] |

| 5-HT1F | 6.20 | ~214 | [1] |

| 5-HT2A | < 6.0 | > 339 | [1] |

| 5-HT2B | < 6.0 | > 339 | [1] |

| 5-HT2C | < 6.0 | > 339 | [1] |

| 5-HT5A | < 6.0 | > 339 | [1] |

| 5-HT7 | < 6.0 | > 339 | [1] |

| Dopamine Receptors | |||

| D1 | < 6.0 | > 339 | [1] |

| D2 | < 6.0 | > 339 | [1] |

| D3 | 6.12 | ~257 | [1] |

| Adrenergic Receptors | |||

| α1 | < 6.0 | > 339 | [1] |

| α2 | < 6.0 | > 339 | [1] |

| β | < 6.0 | > 339 | [1] |

| Other Receptors | |||

| Histamine H1 | < 6.0 | > 339 | [1] |

Experimental Protocols

The binding affinity and selectivity data presented above are typically determined through radioligand binding assays. Below is a detailed methodology for a competitive radioligand binding assay using [125I]-SB-258585.

[125I]-SB-258585 Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT6 receptor by measuring its ability to displace the radiolabeled ligand [125I]-SB-258585 from the receptor.

Materials:

-

Membrane Preparation: Cell membranes prepared from a cell line recombinantly expressing the human 5-HT6 receptor (e.g., HeLa or HEK293 cells) or from brain tissue known to express the receptor (e.g., striatum).

-

Radioligand: [125I]-SB-258585 (specific activity ~2000 Ci/mmol).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.5 mM EDTA.

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled, high-affinity 5-HT6 ligand (e.g., unlabeled this compound or methiothepin).

-

Test Compounds: A range of concentrations of the unlabeled compound to be tested.

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Assay Setup:

-

Prepare a dilution series of the test compound in the assay buffer.

-

In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: 50 µL of assay buffer.

-

Non-specific Binding: 50 µL of the non-specific binding control.

-

Test Compound: 50 µL of each dilution of the test compound.

-

-

Add 50 µL of [125I]-SB-258585 at a final concentration at or near its Kd (e.g., 0.1-0.2 nM) to all wells.

-

Initiate the binding reaction by adding 150 µL of the membrane preparation (typically 10-20 µg of protein) to each well.

-

-

Incubation:

-

Incubate the plate at 37°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.

-

-

Termination and Filtration:

-

Terminate the incubation by rapid filtration through the glass fiber filters using the cell harvester. The filters will trap the membranes with the bound radioligand.

-

Wash the filters three times with 5 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add a suitable scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of the non-specific control) from the total binding (CPM in the absence of any competitor).

-

Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + ([L]/Kd))

-

Where:

-

[L] is the concentration of the radioligand.

-

Kd is the equilibrium dissociation constant of the radioligand for the receptor.

-

-

-

Visualizing Biological Pathways

To understand the functional consequences of this compound binding, it is essential to visualize the signaling pathway of its target, the 5-HT6 receptor.

5-HT6 Receptor Signaling Pathway

The 5-HT6 receptor is a G protein-coupled receptor (GPCR) that is primarily coupled to the stimulatory G protein, Gs. Activation of this pathway leads to an increase in intracellular cyclic AMP (cAMP) levels. This compound, as an antagonist, blocks this signaling cascade.

Caption: 5-HT6 Receptor Gs-cAMP Signaling Pathway and its inhibition by this compound.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the key steps involved in the radioligand binding assay described in the experimental protocols section.

Caption: Workflow for a competitive radioligand binding assay to determine Ki.

References

SB-258585: A Technical Guide for the Study of Serotonergic Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-258585 is a potent and selective antagonist of the serotonin (B10506) 6 (5-HT6) receptor, a G-protein coupled receptor almost exclusively expressed in the central nervous system.[1] Its high affinity and selectivity make it an invaluable pharmacological tool for elucidating the physiological roles of the 5-HT6 receptor and for investigating its potential as a therapeutic target for a variety of neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia.[1][2] This technical guide provides an in-depth overview of this compound, including its binding profile, its effects on key signaling pathways, and detailed protocols for its use in in vitro and in vivo experimental settings.

Core Pharmacology of this compound

This compound, with the chemical name 4-Iodo-N-[4-methoxy-3-(4-methyl-piperazin-1-yl)-phenyl]-benzenesulphonamide, is a high-affinity 5-HT6 receptor ligand.[3] It exhibits over 100-fold selectivity for the 5-HT6 receptor compared to a wide range of other serotonin receptor subtypes and other neurotransmitter receptors.[3]

Data Presentation: Binding Affinity and Selectivity

The following tables summarize the quantitative data regarding the binding affinity and selectivity of this compound for various receptors.

Table 1: Binding Affinity of this compound for Human 5-HT6 Receptors

| Parameter | Value | Species | Reference |

| pKi | 8.53 | Human | [3] |

| pKi | 8.6 | Human | [4] |

| Ki | 8.9 nM | Human | [2] |

| pKD (Kinetic) | 9.01 ± 0.09 | Human (recombinant) | [3] |

| pKD (Saturation) | 9.09 ± 0.02 | Human (recombinant) | [3] |

| pKD (Saturation) | 8.90 ± 0.02 | Human (caudate putamen) | [3] |

Table 2: Selectivity Profile of this compound (pKi values)

| Receptor | pKi | Reference |

| 5-HT6 | 8.53 | [3] |

| 5-HT1A | 6.19 | [3] |

| 5-HT1B | 6.35 | [3] |

| 5-HT1D | 6.39 | [3] |

| 5-HT1F | 6.20 | [3] |

| 5-HT2A | < 6 | [3] |

| 5-HT2C | < 6 | [3] |

| 5-HT7 | < 6 | [3] |

| Dopamine D2 | < 6 | [3] |

| Dopamine D3 | 6.12 | [3] |

| Adrenergic α1 | < 6 | [3] |

| Adrenergic α2 | < 6 | [3] |

| Histamine H1 | < 6 | [3] |

Signaling Pathways Modulated by this compound

The 5-HT6 receptor is known to couple to several intracellular signaling pathways. As an antagonist, this compound blocks the constitutive activity of the receptor and the effects of agonists on these pathways.

Canonical Gs-cAMP Pathway

The 5-HT6 receptor is canonically coupled to the Gs alpha subunit of heterotrimeric G-proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This compound acts as an antagonist at this pathway, inhibiting both basal and serotonin-induced cAMP production.

Non-Canonical Signaling Pathways

Beyond the canonical Gs-cAMP pathway, the 5-HT6 receptor is involved in several other signaling cascades. This compound's antagonism of the 5-HT6 receptor also modulates these pathways.

-

Fyn-ERK1/2 Pathway: The C-terminal region of the 5-HT6 receptor can interact with the Fyn tyrosine kinase, a member of the Src family. This interaction can lead to the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, which is implicated in synaptic plasticity and memory.[3][4]

-

mTOR Pathway: The 5-HT6 receptor has been shown to physically interact with components of the mammalian target of rapamycin (B549165) (mTOR) pathway, including mTOR itself.[5][6] Activation of this pathway is linked to cognitive processes, and its dysregulation is implicated in disorders like schizophrenia.[5]

Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo experiments utilizing this compound.

In Vitro Assays

a) Radioligand Binding Assay

This protocol is for determining the binding affinity (Ki) of this compound for the 5-HT6 receptor.

-

Membrane Preparation:

-

Culture cells expressing the human 5-HT6 receptor (e.g., HEK293 or CHO cells) to confluency.

-

Wash cells with ice-cold phosphate-buffered saline (PBS) and harvest by scraping.

-

Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C.

-

Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize using a Polytron homogenizer.

-

Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

-

Discard the supernatant and resuspend the pellet in fresh lysis buffer. Repeat the centrifugation.

-

Resuspend the final pellet in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) and determine the protein concentration using a standard method (e.g., BCA assay). Membranes can be stored at -80°C.

-

-

Binding Assay:

-

In a 96-well plate, combine the cell membrane preparation (typically 10-50 µg of protein), a fixed concentration of a suitable radioligand (e.g., [125I]this compound or [3H]LSD), and varying concentrations of unlabeled this compound (for competition binding).

-

Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding.

-

Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand (e.g., 10 µM serotonin).

-

Calculate specific binding by subtracting non-specific binding from total binding. The IC50 value is determined by non-linear regression analysis of the competition curve, and the Ki value is calculated using the Cheng-Prusoff equation.

-

b) cAMP Functional Assay

This protocol measures the antagonist effect of this compound on 5-HT6 receptor-mediated cAMP production.

-

Cell Culture and Treatment:

-

Seed cells expressing the 5-HT6 receptor into a 96-well plate and grow to near confluency.

-

On the day of the assay, replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

-

Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.

-

Stimulate the cells with a fixed concentration of a 5-HT6 receptor agonist (e.g., serotonin) for 15-30 minutes at 37°C.

-

-

cAMP Measurement (HTRF Assay):

-

Lyse the cells according to the assay kit manufacturer's instructions.

-

In a detection plate, add the cell lysate, a cAMP-d2 conjugate, and a europium cryptate-labeled anti-cAMP antibody.

-

Incubate for 60 minutes at room temperature to allow for the competitive binding between the cellular cAMP and the d2-labeled cAMP to the antibody.

-

Read the plate using an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).

-

The ratio of the two emission signals is inversely proportional to the amount of cAMP produced.

-

Generate a standard curve using known concentrations of cAMP to quantify the amount of cAMP in the cell lysates.

-

Plot the antagonist dose-response curve to determine the IC50 of this compound.

-

c) ERK1/2 Phosphorylation Assay (Western Blot)

This protocol assesses the effect of this compound on 5-HT6 receptor-mediated ERK1/2 phosphorylation.

-

Cell Lysis and Protein Quantification:

-

Culture and treat cells as described in the cAMP assay.

-

After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK1/2.

-

Quantify the band intensities using densitometry software.

-

In Vivo Assays

a) Morris Water Maze (MWM) in Rats

This test is used to assess spatial learning and memory.

-

Apparatus: A circular pool (approximately 1.5-2 m in diameter) filled with water made opaque with non-toxic paint. A hidden escape platform is submerged just below the water surface. Visual cues are placed around the room.

-

Procedure:

-

Habituation: Allow each rat to swim freely in the pool without the platform for 60 seconds one day before the training begins.

-

Training:

-

Administer this compound (e.g., 3-30 mg/kg, i.p.) or vehicle at a specified time before the training session.

-

Conduct 4 trials per day for 4-5 consecutive days. In each trial, the rat is placed into the pool at one of four randomly chosen starting positions and allowed to swim until it finds the hidden platform or for a maximum of 60-90 seconds.

-

If the rat fails to find the platform within the allotted time, it is gently guided to it. The rat is allowed to remain on the platform for 15-30 seconds.

-

Record the escape latency (time to find the platform) and the path length using a video tracking system.

-

-

Probe Trial:

-

24 hours after the last training session, remove the platform from the pool.

-

Allow the rat to swim freely for 60 seconds.

-

Record the time spent in the target quadrant (where the platform was previously located) and the number of times the rat crosses the former platform location.

-

-

b) Novel Object Recognition (NOR) Test in Rats

This test evaluates recognition memory.

-

Apparatus: An open-field box (e.g., 50x50x50 cm). A set of different objects that are of similar size but differ in shape and texture.

-

Procedure:

-

Habituation: Place each rat in the empty open-field box for 5-10 minutes for 2-3 consecutive days to acclimate to the environment.

-

Familiarization Phase (T1):

-

Administer this compound or vehicle.

-

Place the rat in the box with two identical objects and allow it to explore for a set period (e.g., 5 minutes).

-

Record the time spent exploring each object (sniffing or touching with the nose or paws).

-

-

Test Phase (T2):

-

After a retention interval (e.g., 1 hour or 24 hours), place the rat back in the box, where one of the familiar objects has been replaced with a novel object.

-

Allow the rat to explore for a set period (e.g., 5 minutes) and record the time spent exploring the familiar and the novel object.

-

A discrimination index is calculated: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive discrimination index indicates that the rat remembers the familiar object.

-

-

Conclusion

This compound is a powerful and selective tool for probing the function of the 5-HT6 receptor. Its well-characterized pharmacology and its demonstrated effects in a variety of in vitro and in vivo models make it an essential compound for researchers in the fields of neuroscience and drug discovery. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate the effective use of this compound in advancing our understanding of the serotonergic system and its role in health and disease.

References

- 1. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Membrane Preparation and Radioligand Binding [bio-protocol.org]

- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

SB-258585 Hydrochloride: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

SB-258585 hydrochloride is a potent and selective antagonist of the serotonin (B10506) 6 (5-HT6) receptor, a G protein-coupled receptor predominantly expressed in the central nervous system.[1] Its utility in neuroscience research, particularly in studies related to cognition and memory, necessitates a thorough understanding of its physicochemical properties. This technical guide provides an in-depth overview of the solubility and stability of this compound hydrochloride, compiled from available data. It includes quantitative data, representative experimental protocols, and visualizations of key biological and experimental pathways to support its effective use in a laboratory setting.

Solubility Data

The solubility of this compound hydrochloride has been determined in a variety of common laboratory solvents. The data presented below is a summary from multiple suppliers. It is important to note that solubility can be influenced by factors such as temperature, pH, and the presence of excipients. The molecular weight of this compound hydrochloride is 523.82 g/mol .[2][3]

| Solvent | Concentration (Mass) | Concentration (Molar) | Notes |

| DMSO | 20 mg/mL[4] | ~38.18 mM | One supplier indicates solubility up to 125 mg/mL (238.63 mM) with the aid of ultrasonication and heating to 60°C[3]. |

| Water | 10 mM[2] | 10 mM | - |

| PBS (pH 7.2) | 10 mg/mL[4] | ~19.09 mM | - |

| DMF | 15 mg/mL[4] | ~28.64 mM | - |

| Ethanol | 0.25 mg/mL[4] | ~0.48 mM | - |

Stability Profile

The stability of this compound hydrochloride is critical for ensuring the accuracy and reproducibility of experimental results. Stability is assessed in both solid form and in solution under various storage conditions.

Solid-State Stability

When stored as a solid, this compound hydrochloride is stable for extended periods under appropriate conditions.

| Storage Temperature | Duration |

| -20°C | ≥ 4 years[4] |

| +4°C | Store at +4°C[2] |

Solution Stability

Once in solution, the stability of this compound hydrochloride is more limited and is dependent on the solvent and storage temperature. It is generally recommended to prepare fresh solutions for immediate use. If storage is necessary, aliquoting and freezing is advised to minimize freeze-thaw cycles.

| Solvent | Storage Temperature | Duration |

| In solvent (general) | -80°C | 6 months[5] |

| In solvent (general) | -20°C | 1 month[5] |

Experimental Protocols

The following sections detail representative methodologies for the determination of solubility and stability of compounds like this compound hydrochloride.

Protocol for Solubility Determination (Visual Method)

This protocol describes a common method for determining the approximate solubility of a compound in a given solvent.

-

Preparation of Saturated Solution:

-

Add a small, accurately weighed amount of this compound hydrochloride to a clear glass vial.

-

Add a known volume of the desired solvent (e.g., DMSO, water) in small increments.

-

After each addition, vortex the vial for 1-2 minutes to facilitate dissolution.

-

Continue adding the solvent until the compound is fully dissolved, as determined by visual inspection against a dark background.

-

-

Equilibration:

-

To ensure the solution is truly saturated, add a small excess of the compound to the solution.

-

Cap the vial tightly and agitate at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24 hours) to allow the solution to reach equilibrium.

-

-

Separation of Undissolved Solid:

-

Centrifuge the vial at high speed to pellet any undissolved solid.

-

Carefully collect the supernatant without disturbing the pellet.

-

-

Concentration Determination:

-

The concentration of the supernatant, which represents the solubility, can be determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), by comparing the response to a standard curve of known concentrations.

-

Protocol for Stability-Indicating HPLC Method

This protocol outlines a general procedure for developing a stability-indicating HPLC method to assess the degradation of this compound hydrochloride under various stress conditions.

-

Forced Degradation Studies:

-

Prepare solutions of this compound hydrochloride in a suitable solvent.

-

Subject the solutions to various stress conditions as per ICH guidelines:

-

Acid Hydrolysis: Add 1N HCl and heat at 60°C for 24 hours.

-

Base Hydrolysis: Add 1N NaOH and heat at 60°C for 24 hours.

-

Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.

-

Thermal Degradation: Heat the solid compound at 105°C for 24 hours.

-

Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.

-

-

Neutralize the acidic and basic solutions before analysis.

-

-

HPLC Method Development:

-

Develop an HPLC method capable of separating the intact this compound hydrochloride from any potential degradation products. This typically involves:

-

Column: A C18 reversed-phase column is a common starting point.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Detection: UV detection at a wavelength where this compound hydrochloride has significant absorbance.

-

-

Optimize the mobile phase composition, gradient, flow rate, and column temperature to achieve good resolution between all peaks.

-

-

Method Validation:

-

Validate the developed HPLC method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The specificity of the method is its ability to unequivocally assess the analyte in the presence of components that may be expected to be present, including degradation products.

-

Signaling Pathways and Experimental Workflows

5-HT6 Receptor Signaling Pathway

This compound hydrochloride exerts its effects by blocking the 5-HT6 receptor. The activation of this receptor initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gαs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). However, non-canonical pathways have also been identified.

Caption: 5-HT6 Receptor Signaling Pathways.

Experimental Workflow for Characterizing this compound Hydrochloride

The characterization of a 5-HT6 receptor antagonist like this compound hydrochloride typically involves a series of in vitro and in vivo experiments to determine its binding affinity, functional activity, and physiological effects.

Caption: Workflow for 5-HT6 Antagonist Characterization.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The 5-HT6 receptor interactome: New insight in receptor signaling and its impact on brain physiology and pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Impact of 5-HT6 Receptor Subcellular Localization on Its Signaling and Its Pathophysiological Roles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to [¹²⁵I]-SB-258585 for Receptor Mapping Studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the radioligand [¹²⁵I]-SB-258585, a critical tool for the selective labeling and quantification of the serotonin (B10506) 6 (5-HT₆) receptor. Its high affinity and selectivity make it an invaluable asset in neuroscience research and drug discovery, particularly in the study of cognitive disorders and psychiatric conditions where the 5-HT₆ receptor is implicated.

Core Properties of [¹²⁵I]-SB-258585

[¹²⁵I]-SB-258585, with the chemical name 4-Iodo-N-[4-methoxy-3-(4-methyl-piperazin-1-yl)-phenyl]-benzenesulphonamide, is a potent and selective antagonist for the 5-HT₆ receptor.[1] Its radioiodinated form allows for sensitive detection in receptor mapping studies. This radioligand binds with high affinity to a single population of 5-HT₆ receptors in both recombinant cell lines and native tissues.[1] Kinetic and saturation binding experiments have consistently demonstrated its utility for characterizing 5-HT₆ receptors across different species.[1]

Quantitative Binding Data

The following tables summarize the key binding parameters of [¹²⁵I]-SB-258585, facilitating a comparative analysis across various tissues and species.

Table 1: Binding Affinity (K D /pK D ) of [¹²⁵I]-SB-258585

| Tissue/Cell Line | Species | K D (nM) | pK D (± S.E.M.) |

| HeLa Cells (recombinant) | Human | - | 9.01 ± 0.09 (Kinetic) |

| HeLa Cells (recombinant) | Human | - | 9.09 ± 0.02 (Saturation) |

| Caudate Putamen | Human | 0.80 (Kinetic) | - |

| Caudate Putamen | Human | 1.3 | 8.90 ± 0.02 (Saturation) |

| Striatum | Rat | 2.8 | 8.56 ± 0.07 (Saturation) |

| Striatum | Pig | 2.8 | 8.60 ± 0.10 (Saturation) |

Data sourced from Hirst et al., 2000.[1][2]

Table 2: Receptor Density (B max ) in Native Tissues

| Brain Region | Species | B max (fmol/mg protein) (± S.E.M.) |

| Caudate Putamen | Human | 215 ± 41 |

| Striatum | Rat | 173 ± 23 |

| Striatum | Pig | 181 ± 25 |

Data sourced from Hirst et al., 2000.[2]

Table 3: pK i Values for Various Compounds in Competition with [¹²⁵I]-SB-258585 in Human Caudate Putamen

| Compound | pK i |

| SB-271046 | > SB-258585 |

| This compound | - |

| SB-214111 | - |

| Methiothepin | - |

| Clozapine | - |

| 5-Me-OT | - |

| 5-HT | - |

| Ro 04-6790 | - |

| Mianserin | - |

| Ritanserin | = Amitriptyline |

| Amitriptyline | = Ritanserin |

| 5-CT | - |

| Mesulergine | - |

The rank order of potency is presented as published by Hirst et al., 2000.[2]

Experimental Protocols

Detailed methodologies are crucial for the successful application of [¹²⁵I]-SB-258585 in receptor mapping studies.

Protocol 1: Radioligand Binding Assay (Membrane Homogenates)

1. Membrane Preparation:

- Dissect brain regions of interest (e.g., striatum, caudate putamen) on ice.

- Homogenize tissues in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron homogenizer.

- Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.

- Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes.

- Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

- Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

2. Saturation Binding Assay:

- Prepare assay tubes containing a range of concentrations of [¹²⁵I]-SB-258585 (e.g., 0.01 - 5 nM).

- For non-specific binding determination, add a high concentration of a competing non-radiolabeled ligand (e.g., 10 µM SB-271046) to a parallel set of tubes.

- Add the prepared membrane homogenate (typically 50-100 µg of protein) to each tube.

- Incubate the tubes at room temperature for a predetermined time to reach equilibrium (e.g., 90 minutes).

- Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

- Rapidly wash the filters with ice-cold wash buffer to remove unbound radioligand.

- Measure the radioactivity retained on the filters using a gamma counter.

- Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.

- Analyze the data using non-linear regression to determine K D and B max values (e.g., Scatchard analysis).

Protocol 2: In Vitro Receptor Autoradiography

1. Tissue Sectioning:

- Rapidly freeze fresh brain tissue in isopentane (B150273) cooled with dry ice.

- Store the frozen tissue at -80°C until sectioning.

- Using a cryostat, cut thin coronal or sagittal sections (e.g., 20 µm) of the brain.

- Thaw-mount the sections onto gelatin-coated or charged microscope slides.

- Store the slide-mounted sections at -80°C.

2. Autoradiographic Labeling:

- Bring the slides to room temperature before incubation.

- Pre-incubate the slides in buffer (e.g., 50 mM Tris-HCl, pH 7.4) for approximately 30 minutes to rehydrate the tissue and remove endogenous ligands.

- Incubate the sections with a specific concentration of [¹²⁵I]-SB-258585 (e.g., 0.1-0.5 nM) in assay buffer.

- To determine non-specific binding, incubate adjacent sections in the presence of a high concentration of a competing non-radiolabeled ligand (e.g., 10 µM SB-214111 or methiothepin).[3]

- After incubation (e.g., 90 minutes at room temperature), wash the slides in ice-cold buffer to remove unbound radioligand.

- Perform a brief rinse in distilled water to remove buffer salts.

- Dry the slides under a stream of cool, dry air.

3. Imaging and Analysis:

- Expose the labeled and dried slides to a phosphor imaging screen or autoradiographic film along with calibrated radioactive standards.

- After an appropriate exposure time (typically 1-5 days), scan the phosphor screen or develop the film.

- Analyze the resulting images using densitometry software.

- Correlate the density of the autoradiographic signal to the concentration of radioactivity using the standards.

- Quantify the specific binding in different brain regions by subtracting the non-specific binding signal from the total binding signal.

Visualizing Pathways and Workflows

Diagrams are essential for conceptualizing the complex biological and experimental processes involved in receptor mapping.

Signaling Pathway of the 5-HT₆ Receptor

The 5-HT₆ receptor is a G-protein coupled receptor (GPCR) that is constitutively active and primarily couples to the Gs alpha subunit. This leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.

References

- 1. Characterization of [125I]-SB-258585 binding to human recombinant and native 5-HT6 receptors in rat, pig and human brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The distribution of 5-HT(6) receptors in rat brain: an autoradiographic binding study using the radiolabelled 5-HT(6) receptor antagonist [(125)I]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In-Vivo Studies with SB-258585

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in-vivo use of SB-258585, a potent and selective 5-HT6 receptor antagonist. The protocols outlined below are intended to serve as a foundation for studies investigating the effects of this compound on cognition, behavior, and neuronal signaling.

Introduction

This compound is a research chemical that acts as a high-affinity antagonist of the serotonin (B10506) 6 (5-HT6) receptor, with a Ki of 8.9nM.[1] The 5-HT6 receptor is primarily expressed in the central nervous system, particularly in regions associated with learning, memory, and mood, such as the hippocampus, striatum, and cortex. Antagonism of this receptor has been shown to produce nootropic (cognition-enhancing), anxiolytic, and antidepressant-like effects in various animal models.[1][2] These properties make this compound and other 5-HT6 antagonists promising candidates for the development of novel therapeutics for cognitive disorders like Alzheimer's disease and schizophrenia.[1][3]

Mechanism of Action and Signaling Pathway

This compound exerts its effects by blocking the binding of endogenous serotonin to the 5-HT6 receptor. The 5-HT6 receptor is a Gs-protein coupled receptor (GPCR). When activated by an agonist (like serotonin), it initiates a downstream signaling cascade that leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). Elevated cAMP activates Protein Kinase A (PKA), which can then phosphorylate a variety of intracellular proteins, including the transcription factor CREB (cAMP response element-binding protein). Phosphorylated CREB promotes the expression of genes involved in synaptic plasticity and memory formation.

By antagonizing the 5-HT6 receptor, this compound inhibits this signaling pathway, which is thought to contribute to its observed effects on cognitive function.

Experimental Protocols